N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a pyrazole-carboxamide derivative featuring a benzodioxole moiety at the carboxamide position and a furan-substituted pyrazole core. This compound is structurally characterized by:
- Pyrazole ring: A 1-methyl-substituted heterocycle at the 1-position and a furan-2-yl group at the 5-position.
- Methylene linker: Connects the pyrazole’s 3-position to the carboxamide nitrogen.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-20-13(14-3-2-6-22-14)8-12(19-20)9-18-17(21)11-4-5-15-16(7-11)24-10-23-15/h2-8H,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJTYINTMKBWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxole structure have been synthesized and studied for their interactions with various targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets in specific ways. For instance, some compounds with a benzo[d][1,3]dioxole structure have been synthesized using Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways.
Biological Activity
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that integrates a furan ring, a pyrazole moiety, and a benzo[d][1,3]dioxole structure. This compound has garnered attention in the scientific community due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Anticancer Activity
Recent studies indicate that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF7 | 15 | Induction of apoptosis | |
| HeLa | 10 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole has been investigated for its anti-inflammatory properties. Pyrazole derivatives often inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Studies have demonstrated that this compound can reduce inflammatory markers in vitro and in vivo models .
Table 2: Anti-inflammatory Effects
| Study Reference | Model Used | Inflammatory Marker Reduced | Effectiveness (%) |
|---|---|---|---|
| Rat paw edema model | TNF-alpha | 70 | |
| LPS-stimulated macrophages | IL-6 | 65 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Research indicates that furan-containing pyrazoles exhibit broad-spectrum antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes .
Table 3: Antimicrobial Activity
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
The biological activity of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole is attributed to its ability to interact with specific molecular targets. The furan and pyrazole rings can engage with various enzymes and receptors, potentially inhibiting their activity. The benzamide portion may also facilitate binding to proteins involved in signaling pathways relevant to cancer and inflammation.
Case Studies
Several case studies have documented the therapeutic potential of pyrazole derivatives similar to N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole:
-
Case Study on Cancer Treatment :
- A study investigated the efficacy of a related pyrazole compound in breast cancer models. Results showed significant tumor reduction and increased survival rates among treated groups compared to controls.
-
Case Study on Inflammatory Disorders :
- In a clinical trial involving patients with rheumatoid arthritis, administration of a pyrazole derivative resulted in marked reductions in joint swelling and pain levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the pyrazole ring, carboxamide groups, and heterocyclic appendages. Below is a comparative analysis based on molecular features, physical properties, and synthesis data from the literature.
Substituent Variations and Molecular Properties
*Calculated from IUPAC name; benzodioxole contributes to higher molecular weight compared to simpler aryl groups.
Key Observations
Substituent Impact on Melting Points :
- Electron-withdrawing groups (e.g., chloro in 3a , 3d ) correlate with higher melting points (133–183°C) compared to alkyl or methoxy groups. The target compound’s benzodioxole may increase rigidity, but melting point data are unavailable .
- Fluorophenyl-substituted 3d shows a higher melting point (181–183°C) than phenyl-substituted 3a (133–135°C), likely due to enhanced dipole interactions .
Synthesis Yields :
- Fluorinated derivatives (e.g., 3d , 71% yield) often achieve higher yields than methyl- or chloro-substituted analogs (e.g., 3c , 62%) due to improved reaction efficiency with EDCI/HOBt coupling .
- Bulky substituents (e.g., cyclohexylmethyl in ) reduce yields (25%) due to steric hindrance .
Spectral Data :
- ¹H-NMR : Target compound’s benzodioxole protons are expected at δ 6.8–7.0 ppm, while furan protons appear at δ 6.3–7.4 ppm. Pyrazole methyl groups resonate near δ 2.6 ppm, consistent with analogs like 3a (δ 2.66 ppm for CH₃) .
- MS : Molecular ion peaks for pyrazole-carboxamides (e.g., 3a at m/z 403.1) align with calculated masses, suggesting similar reliability for the target compound .
Heterocyclic Influence :
Q & A
Basic: What synthetic methodologies are recommended for preparing N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide?
Answer:
The compound can be synthesized via multi-step condensation and cyclization reactions. Key steps include:
- Step 1: Synthesis of the pyrazole core using 1-methyl-1H-pyrazole derivatives. For example, coupling 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde with benzodioxole-5-carboxamide precursors under reflux conditions (e.g., ethanol, 12–24 hours) .
- Step 2: Purification via column chromatography (SiO₂, DCM:MeOH 95:5 v/v) followed by recrystallization in methanol to achieve >95% purity .
- Yield Optimization: Adjust stoichiometry of aryl halides and carboxamide intermediates (e.g., 1.0–1.2 equiv. of benzodioxole-5-carboxylic acid derivatives) to mitigate side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
